molecular formula C6H11ClO B14701563 4-Penten-2-ol, 1-chloro-2-methyl- CAS No. 20924-77-0

4-Penten-2-ol, 1-chloro-2-methyl-

Cat. No.: B14701563
CAS No.: 20924-77-0
M. Wt: 134.60 g/mol
InChI Key: NGWUGWYUMFFKLE-UHFFFAOYSA-N
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Description

4-Penten-2-ol, 1-chloro-2-methyl- is a chlorinated, branched-chain alcohol with a five-carbon backbone. The compound likely shares characteristics with other chlorinated alcohols, such as moderate polarity, volatility, and reactivity typical of halogenated secondary alcohols.

Properties

CAS No.

20924-77-0

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

IUPAC Name

1-chloro-2-methylpent-4-en-2-ol

InChI

InChI=1S/C6H11ClO/c1-3-4-6(2,8)5-7/h3,8H,1,4-5H2,2H3

InChI Key

NGWUGWYUMFFKLE-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)(CCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Penten-2-ol, 1-chloro-2-methyl- typically involves the chlorination of 4-Penten-2-ol. One common method is the reaction of 4-Penten-2-ol with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 4-Penten-2-ol, 1-chloro-2-methyl- may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Penten-2-ol, 1-chloro-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-Penten-2-ol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 4-Penten-2-ol.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Penten-2-ol, 1-chloro-2-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Penten-2-ol, 1-chloro-2-methyl- involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Structural Analogues

a. 1-Chloro-4-penten-2-ol (C₅H₉ClO)

  • Molecular Weight : 120.58 g/mol .
  • Key Differences : Lacks the methyl group at position 2, resulting in a simpler structure. This absence reduces steric hindrance and may increase reactivity in substitution reactions.

b. (R)-(-)-4-Penten-2-ol (C₅H₁₀O)

  • Molecular Weight : 86.13 g/mol .
  • Key Differences : The absence of chlorine and methyl groups lowers molecular weight and alters polarity. This compound is water-soluble (4.526 mg/L at 25°C) and serves as a pharmaceutical intermediate.

c. 1-Chloro-2-methyl-2-propanol (C₄H₉ClO)

  • Molecular Weight : 108.56 g/mol .
  • Key Differences: A shorter carbon chain (propanol backbone) with a geminal chloro-methyl group. Its safety data sheet highlights precautions for skin/eye contact, suggesting similar handling requirements for chlorinated alcohols .

Functional Group Variations

a. 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol (C₅H₅F₆O)

  • Molecular Weight : 208.10 g/mol .
  • Key Differences : Fluorine substituents increase electronegativity and boiling point (100°C) compared to chlorine analogs. Fluorination typically enhances thermal stability but reduces biodegradability.

b. 3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclohexenyl)-4-penten-2-ol

  • Application : Used in perfumery due to its sandalwood-like odor .
  • Key Differences : Bulky cyclohexenyl and methyl groups enhance hydrophobicity, making it suitable for fragrance longevity.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility
4-Penten-2-ol, 1-chloro-2-methyl- C₆H₁₁ClO 134.60 (calculated) ~150–160 (est.) Low water solubility (est.)
1-Chloro-4-penten-2-ol C₅H₉ClO 120.58 Not reported Not reported
(R)-(-)-4-Penten-2-ol C₅H₁₀O 86.13 Not reported 4.526 mg/L @25°C
1-Chloro-2-methyl-2-propanol C₄H₉ClO 108.56 Not reported Soluble in water

Key Trends :

  • Chlorine and methyl groups increase molecular weight and decrease water solubility compared to non-halogenated analogs.
  • Fluorinated derivatives exhibit higher boiling points due to stronger intermolecular forces .

Notes

  • Naming Variability : Positional isomerism (e.g., 1-chloro vs. 2-chloro) and substituent placement can lead to confusion in literature .
  • Data Gaps : Direct experimental data (e.g., boiling points, toxicity) for 4-penten-2-ol, 1-chloro-2-methyl- is lacking; inferences are drawn from structural analogs.
  • Contradictions: emphasizes water solubility for 1-chloro-2-methyl-2-propanol, while longer-chain chlorinated alcohols (e.g., C₆H₁₁ClO) are likely less soluble, highlighting the impact of carbon chain length.

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